molecular formula C24H14Cl2N2O4S2 B14331477 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride CAS No. 103410-06-6

2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride

Cat. No.: B14331477
CAS No.: 103410-06-6
M. Wt: 529.4 g/mol
InChI Key: ULUFQFSUQLGIOF-UHFFFAOYSA-N
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Description

2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthroline core substituted with chlorosulfonyl and benzenesulfonyl chloride groups. Its chemical properties make it a valuable reagent in organic synthesis and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the chlorosulfonation of phenanthroline derivatives followed by further functionalization with benzenesulfonyl chloride. The reaction conditions often require the use of chlorosulfonic acid and phosphorus oxychloride as reagents, with the reactions being carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism by which 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their function . This reactivity is harnessed in various applications, from organic synthesis to biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is unique due to its phenanthroline core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective modification of target molecules .

Properties

CAS No.

103410-06-6

Molecular Formula

C24H14Cl2N2O4S2

Molecular Weight

529.4 g/mol

IUPAC Name

2-[7-(2-chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride

InChI

InChI=1S/C24H14Cl2N2O4S2/c25-33(29,30)21-7-3-1-5-17(21)15-11-13-27-23-19(15)9-10-20-16(12-14-28-24(20)23)18-6-2-4-8-22(18)34(26,31)32/h1-14H

InChI Key

ULUFQFSUQLGIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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